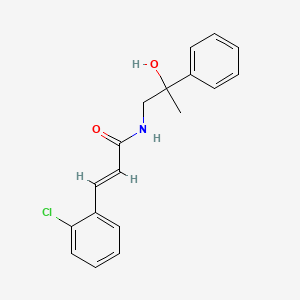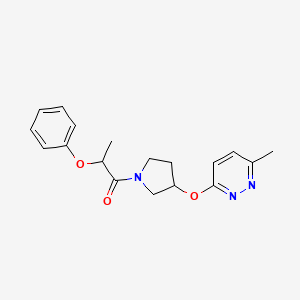
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)acrylamide, also known as CHA, is a chemical compound that belongs to the class of acrylamide derivatives. It is synthesized through a multi-step process that involves the reaction of 2-chlorobenzaldehyde with 2-amino-2-phenylpropanol, followed by acylation with acryloyl chloride. CHA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for scientific research applications.
Applications De Recherche Scientifique
Chemistry and Biochemistry of Acrylamides
Acrylamides, such as (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)acrylamide, have been extensively studied for their properties and applications. They are used worldwide in the synthesis of polyacrylamide, which serves multiple purposes including soil conditioning, wastewater treatment, and as a component in cosmetic, paper, and textile industries. Polyacrylamides are also crucial in laboratories for protein separation by electrophoresis. Understanding the chemistry and biochemistry of acrylamides is vital for assessing their safety and optimizing their industrial and environmental applications (Friedman, 2003).
Polymer Science and Engineering
The stability and effectiveness of linear polyacrylamide (LPA) coatings in suppressing electroosmotic flow (EOF) in capillary electrophoresis demonstrate the material's versatility. LPA coatings are especially stable and effective in acidic media, including environments with surfactants, ionic liquids, and organic modifiers. This characteristic underlines the potential for using acrylamide derivatives in designing efficient analytical and separation technologies (Beneito-Cambra et al., 2016).
Environmental Applications
In the field of environmental science, acrylamide derivatives are explored for their potential in catalytic processes, such as the hydrodechlorination of chlorophenols in water. A study on Pd nanoparticles immobilized on shell-corona hollow microspheres of poly[styrene-co-2-(acetoacetoxy)ethyl methacrylate-co-acrylamide] showcases an innovative approach to catalytic hydrodechlorination. This method highlights the environmental applications of acrylamide derivatives in water treatment and pollution mitigation (Lan et al., 2010).
Advanced Materials Development
Acrylamide derivatives are pivotal in developing advanced materials with specific properties, such as flame retardancy in polymers. Research on the copolymerization of acrylonitrile with N-(4-chlorophenyl)acrylamide and subsequent reaction with metal salts to obtain metal chelates demonstrates the enhancement of flame-retardant properties in polypropylene. This application is crucial for improving safety standards in materials used in various industries (Hassan & Shehata, 2004).
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-18(22,15-8-3-2-4-9-15)13-20-17(21)12-11-14-7-5-6-10-16(14)19/h2-12,22H,13H2,1H3,(H,20,21)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZXCZCGKIJRNJ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CC=C1Cl)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CC=C1Cl)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2987773.png)
![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2987775.png)
![tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate](/img/structure/B2987776.png)
![2-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2987779.png)



![4-(3,4-dimethoxyphenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2987789.png)

![N-(4-chlorophenyl)-1,4,9-trioxa-12-azadispiro[4.2.4.2]tetradecane-12-carboxamide](/img/structure/B2987792.png)


![[2-[3-Methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B2987795.png)
![2,3-Dimethyl-6-(4-nitrophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2987796.png)